molecular formula C13H10BrN3O B2812105 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide CAS No. 1311683-35-8

6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide

Cat. No.: B2812105
CAS No.: 1311683-35-8
M. Wt: 304.147
InChI Key: PQBPZABHUOKFMX-UHFFFAOYSA-N
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Description

6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a cyanomethyl group at the nitrogen atom, and a carboxamide group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyanomethylation: Addition of a cyanomethyl group to the nitrogen atom using cyanomethyl reagents such as cyanomethyl chloride in the presence of a base like sodium hydride.

    Carboxamidation: Formation of the carboxamide group at the 4th position through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-methoxy-N-methylnicotinamide
  • 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 6-bromo-N-(cyanomethyl)-2-cyclopropyl-3-methylquinoline-4-carboxamide

Uniqueness

6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-8-6-11(13(18)16-5-4-15)10-7-9(14)2-3-12(10)17-8/h2-3,6-7H,5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBPZABHUOKFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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